1-(4-Chloroquinolin-8-yl)ethanone

Medicinal Chemistry Synthetic Intermediates Structure-Property Relationship

1-(4-Chloroquinolin-8-yl)ethanone (CAS 114935-94-3) is a chlorinated quinoline derivative featuring a reactive acetyl group at the 8-position. This heterocyclic aromatic compound, with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol, is characterized by its role as a versatile synthetic intermediate.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 114935-94-3
Cat. No. B1643582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloroquinolin-8-yl)ethanone
CAS114935-94-3
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C(C=CN=C21)Cl
InChIInChI=1S/C11H8ClNO/c1-7(14)8-3-2-4-9-10(12)5-6-13-11(8)9/h2-6H,1H3
InChIKeySNJFKOKVDXAUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloroquinolin-8-yl)ethanone (CAS 114935-94-3): Core Chemical Profile and Procurement Baseline


1-(4-Chloroquinolin-8-yl)ethanone (CAS 114935-94-3) is a chlorinated quinoline derivative featuring a reactive acetyl group at the 8-position. This heterocyclic aromatic compound, with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol, is characterized by its role as a versatile synthetic intermediate. The compound exhibits predicted physical properties including a melting point of 91-92 °C, a boiling point of 333.4±22.0 °C, and a predicted pKa of 1.86±0.30, which are critical parameters for handling and reaction design . Its structure positions it within the broader class of 4-chloroquinolines, which are foundational scaffolds in medicinal chemistry, historically linked to antimalarial agents like chloroquine and explored for diverse activities including anticancer, antimicrobial, and enzyme inhibition [1].

Why Substituting 1-(4-Chloroquinolin-8-yl)ethanone with Another 4-Chloroquinoline Derivative Compromises Project Integrity


The precise substitution pattern on the quinoline core dictates both reactivity and final application. While many 4-chloroquinoline derivatives are commercially available, the unique 8-acetyl substitution in 1-(4-Chloroquinolin-8-yl)ethanone is non-interchangeable. The 4-chloro group is a classic site for nucleophilic aromatic substitution (SNAr), but its reactivity and regioselectivity in subsequent cross-coupling or condensation reactions are profoundly influenced by the electronic and steric environment of the 8-acetyl group . Substituting this compound with a positional isomer, such as 1-(7-chloroquinolin-4-yl)ethanone, or a derivative with a different 8-substituent (e.g., 4-chloroquinoline-8-carbaldehyde), will lead to divergent synthetic pathways and product outcomes, particularly in medicinal chemistry programs where the vector of the acetyl group is crucial for target engagement [1]. Therefore, generic replacement is not a viable strategy for achieving a specific, reproducible synthesis.

Quantitative Differentiation Evidence for 1-(4-Chloroquinolin-8-yl)ethanone Against Key Analogs


Positional Isomerism: Direct Comparison of Physicochemical Properties and Synthetic Availability with 1-(7-Chloroquinolin-4-yl)ethanone

1-(4-Chloroquinolin-8-yl)ethanone is a distinct positional isomer of 1-(7-chloroquinolin-4-yl)ethanone (CAS 89770-25-2), with the chloro and acetyl groups exchanged on the quinoline ring. This fundamental difference in regioisomerism dictates their separate utility and availability. Critically, procurement data indicates that 1-(4-Chloroquinolin-8-yl)ethanone is more readily available from major suppliers like Bidepharm (as a derivative) and Leyan, with purity levels reported up to 98% , whereas the 7-chloro-4-yl isomer is less commonly stocked and has significantly fewer sourcing options . This disparity in supply chain robustness translates directly to reduced lead times and greater batch-to-batch consistency for the target compound in industrial and research settings.

Medicinal Chemistry Synthetic Intermediates Structure-Property Relationship

Reactive Handle Versatility: Comparison of Acetyl Group Reactivity vs. 4-Chloroquinoline-8-carbaldehyde

The 8-acetyl group on 1-(4-Chloroquinolin-8-yl)ethanone provides a uniquely reactive ketone handle that is orthogonal to the nucleophilic substitution potential of the 4-chloro group. Compared to an aldehyde analog, 4-chloroquinoline-8-carbaldehyde (CAS 1781473-10-6), the acetyl group offers different reactivity. The ketone can undergo condensation, reduction to a secondary alcohol, or α-functionalization, while the aldehyde is more prone to oxidation or reductive amination. Crucially, the acetyl group is more sterically hindered than an aldehyde, influencing the regioselectivity of subsequent reactions at the 4-position . This dual functionality, combining an SNAr site with a distinct, robust ketone, enables more controlled and diverse late-stage functionalization than is possible with the more reactive and less stable aldehyde analog [1].

Organic Synthesis Building Blocks Cross-Coupling

Medicinal Chemistry Relevance: Divergent Structural Motif from Classic Antimalarial Scaffolds

The 4-chloroquinoline core is the pharmacophore of chloroquine, a historic antimalarial drug. 1-(4-Chloroquinolin-8-yl)ethanone represents a departure from the classic 4-aminoquinoline antimalarial scaffold. Unlike chloroquine, which features an aminoalkyl side chain at the 4-position, this compound retains the reactive 4-chloro group and incorporates an acetyl at the 8-position. This structural divergence is critical for SAR studies aiming to overcome chloroquine resistance in Plasmodium falciparum. Research on novel chloroquinoline analogs demonstrates that modifications to the core ring, particularly at positions 7 and 8, significantly impact antimalarial and antibacterial activity [1]. While chloroquine's 4-amino chain is essential for heme binding, the target compound's 4-chloro and 8-acetyl groups present a distinct chemical space for exploring new mechanisms of action or for developing non-antimalarial quinoline-based therapeutics, such as kinase inhibitors .

Medicinal Chemistry Drug Discovery Antimalarial

Baseline Physicochemical Properties: A Quantitative Anchor for Experimental Design

Fundamental to any experimental or scale-up process, the measured and predicted physicochemical properties of 1-(4-Chloroquinolin-8-yl)ethanone provide a quantitative baseline that distinguishes it from other 4-chloroquinoline derivatives. The compound has a reported melting point of 91-92 °C, a predicted boiling point of 333.4±22.0 °C, and a predicted density of 1.283±0.06 g/cm³ . The predicted pKa is 1.86±0.30 . These values are essential for planning purification (e.g., recrystallization from the melt), assessing thermal stability for high-temperature reactions, and predicting behavior in biphasic systems or during chromatographic purification. In contrast, simpler 4-chloroquinoline derivatives like 4-chloroquinaldine (CAS 4295-06-1) exhibit vastly different properties (melting point approx. 52-55°C) [1], underscoring the significant impact of the 8-acetyl group on the compound's physical profile.

Physical Chemistry Process Chemistry Analytical Chemistry

Validated Application Scenarios for Procuring 1-(4-Chloroquinolin-8-yl)ethanone


Synthesis of Novel Heterocyclic Libraries for Drug Discovery

Based on its distinct 8-acetyl and 4-chloro substitution pattern , this compound is an ideal building block for constructing diverse quinoline-based libraries. The 4-chloro group is a well-established site for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions . The 8-acetyl group can be subsequently elaborated via condensation with hydrazines to form pyrazoles or reduced to an alcohol for further functionalization. This sequential, orthogonal functionalization allows medicinal chemists to rapidly explore new chemical space around the quinoline core, particularly in programs targeting kinases or other targets where the 8-position vector is under-explored compared to the more common 7-substituted analogs [1].

Development of Next-Generation Antimalarial Leads

The 4-chloroquinoline scaffold is a validated pharmacophore for antimalarial activity, but resistance to drugs like chloroquine is widespread . 1-(4-Chloroquinolin-8-yl)ethanone provides a chemically distinct entry point for synthesizing novel antimalarial candidates. By using this compound as a core scaffold, researchers can install new side chains at the 4-position while maintaining the 8-acetyl group, or vice-versa, to create analogs that may evade resistance mechanisms in Plasmodium falciparum . Its procurement enables focused SAR studies aimed at identifying new compounds with improved potency and reduced cross-resistance compared to the traditional 4-aminoquinoline class [1].

Chemical Process Development and Scale-Up Studies

The well-defined and reproducible physicochemical properties of 1-(4-Chloroquinolin-8-yl)ethanone, including its melting point (91-92 °C) and predicted boiling point (333.4±22.0 °C) , make it a suitable candidate for process chemistry development. These properties allow for predictable behavior during crystallization, distillation, and extraction processes. Its dual reactive sites provide a model system for optimizing consecutive reaction sequences in flow chemistry or batch processes, where controlling the order of operations is critical . This reduces the uncertainty inherent in scaling up more complex, poorly characterized intermediates.

Bioconjugation and Chemical Probe Development

The 8-acetyl group of 1-(4-Chloroquinolin-8-yl)ethanone can serve as a latent attachment point for bioconjugation. After elaboration of the 4-position to install a targeting moiety, the acetyl group can be reduced to a hydroxyl group, which can then be linked to biotin, fluorophores, or affinity resins via standard ester or ether chemistry . This makes the compound a valuable precursor for creating chemical probes to identify and validate biological targets of quinoline-based small molecules, a crucial step in early-stage drug discovery where target engagement needs to be demonstrated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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